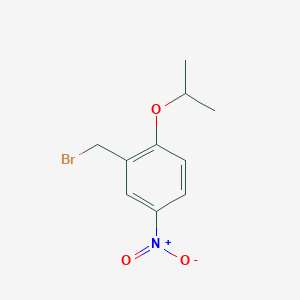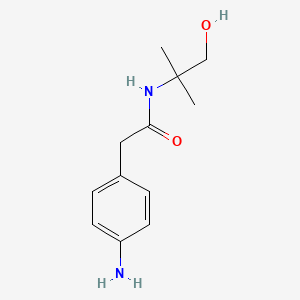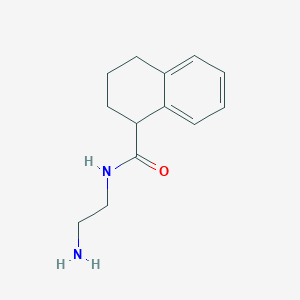![molecular formula C12H14N2O B1438846 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1049676-91-6](/img/structure/B1438846.png)
2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Descripción general
Descripción
“2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C11H14N2 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)(C)C1=CC2=CC=CNC2=N1 . This notation provides a way to represent the structure of the compound in a text format. Physical And Chemical Properties Analysis
The molecular weight of “2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde” is 174.24 . It is a solid substance .Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
- Interaction with Glycine Esters : 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, when reacted with glycine esters, can lead to the formation of derivatives like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These derivatives have potential as biologically active compounds (Zinchenko et al., 2018).
Synthesis and Characterization
Synthesis of Pyridyl Substituted Pyrazolo[4,3-c]pyridines : Utilizing a microwave-assisted multi-component reaction, including a Sonogashira type cross-coupling, 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde can be a precursor in the synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines, potential inhibitors of protein kinases (Vilkauskaitė et al., 2013).
Formation of Cyclopenta[b]pyrroles and Pyridines : Through reactions involving 2-azidocyclopent-1-ene-1-carbaldehyde and aliphatic esters, new cyclopenta[b]pyrrole and cyclopenta[b]pyridine derivatives have been synthesized. The reaction pathway offers insights into novel chemical structures (Aubert et al., 1989).
Applications in Polymerization and Catalysis
- Role in Ring-Opening Polymerization : Aluminum and zinc complexes supported by pyrrole-based ligands, which can be derived from 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, have been shown to catalyze the ring-opening polymerization of ɛ-caprolactone. This demonstrates its utility in polymer chemistry (Qiao et al., 2011).
Applications in Organic Synthesis
Synthesis of Indole Derivatives : The compound can be utilized in reactions to form indole derivatives, such as 3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2-one, indicating its versatility in organic synthesis (Parrick et al., 1989).
Formation of Novel Heterocyclic Compounds : By engaging in reactions with magnesiated bases on substituted pyridines, 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde can lead to the formation of novel heterocyclic compounds, showcasing its potential in complex organic synthesis (Bonnet et al., 2001).
Structural Studies
- Crystal Structure Analysis : The crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, a related compound, has been analyzed. Such studies are crucial for understanding the molecular geometry and potential applications of these compounds (Dazie et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)10-9(7-15)8-5-4-6-13-11(8)14-10/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMGRJVCDFFENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)
![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)
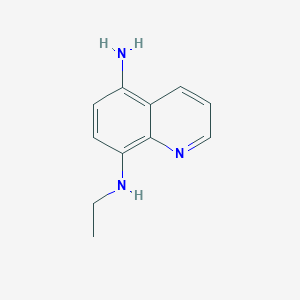
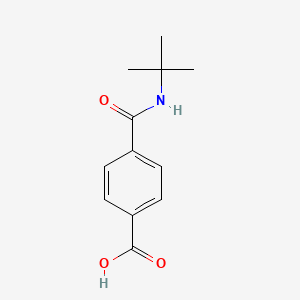

![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)
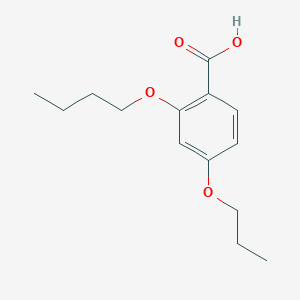
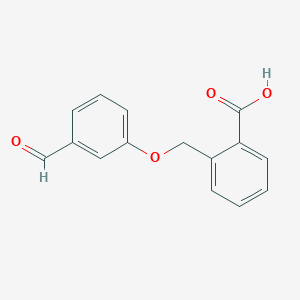
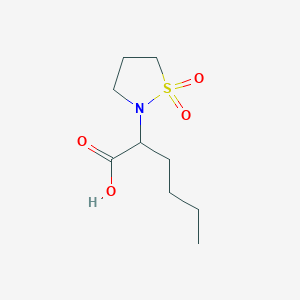

![2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1438778.png)
